molecular formula C10H11B B1288627 3-(4-Bromophenyl)-2-methyl-1-propene CAS No. 83558-89-8

3-(4-Bromophenyl)-2-methyl-1-propene

Cat. No.: B1288627
CAS No.: 83558-89-8
M. Wt: 211.1 g/mol
InChI Key: CBRHBWNMEJRMAY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propene chain with a methyl group

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-methyl-1-propene typically involves the bromination of 4-methylstyrene. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of 4-bromophenyl ketones or alcohols.

    Reduction: Formation of 3-(4-bromophenyl)-2-methylpropane.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2-methyl-1-propene is unique due to its specific structural features, which confer distinct reactivity patterns compared to other brominated phenyl derivatives. Its combination of a bromine atom, a phenyl ring, and a propene chain with a methyl group makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRHBWNMEJRMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611203
Record name 1-Bromo-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83558-89-8
Record name 1-Bromo-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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